![molecular formula C37H56NOPS B14747443 [S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl](5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14747443.png)
[S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl](5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[S®]-N-®-[2-(Dicyclohexylphosphino)phenylmethyl]-2-methyl-2-propanesulfinamide is a complex organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a combination of phosphine and sulfinamide functional groups, which contribute to its reactivity and versatility in chemical reactions.
Vorbereitungsmethoden
The synthesis of [S®]-N-®-[2-(Dicyclohexylphosphino)phenylmethyl]-2-methyl-2-propanesulfinamide involves several steps. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with 2’-bromoacetophenone to form indole templates. These templates are then methylated and undergo lithiation, followed by trapping with chlorodicyclohexylphosphine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to corresponding amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine or sulfinamide groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alkoxides. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
[S®]-N-®-[2-(Dicyclohexylphosphino)phenylmethyl]-2-methyl-2-propanesulfinamide has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the synthesis of complex organic molecules and materials with specific properties.
Wirkmechanismus
The mechanism of action of [S®]-N-®-[2-(Dicyclohexylphosphino)phenylmethyl]-2-methyl-2-propanesulfinamide involves its interaction with molecular targets such as enzymes and receptors. The phosphine group can coordinate with metal centers, facilitating catalytic reactions, while the sulfinamide group can form hydrogen bonds and other interactions with biological molecules. These interactions modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other phosphine-sulfinamide ligands and catalysts, such as:
SPhos Pd G2: A second-generation precatalyst with a biphenyl-based ligand.
XPhos Pd G2: Another second-generation precatalyst with a triisopropyl-substituted biphenyl ligand. Compared to these compounds, [S®]-N-®-[2-(Dicyclohexylphosphino)phenylmethyl]-2-methyl-2-propanesulfinamide offers unique structural features that enhance its reactivity and selectivity in various chemical reactions.
Eigenschaften
Molekularformel |
C37H56NOPS |
|---|---|
Molekulargewicht |
593.9 g/mol |
IUPAC-Name |
(R)-N-[(R)-(2-dicyclohexylphosphanylphenyl)-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C37H56NOPS/c1-35(2,3)41(39)38-34(27-22-23-31-32(26-27)37(6,7)25-24-36(31,4)5)30-20-14-15-21-33(30)40(28-16-10-8-11-17-28)29-18-12-9-13-19-29/h14-15,20-23,26,28-29,34,38H,8-13,16-19,24-25H2,1-7H3/t34-,41-/m1/s1 |
InChI-Schlüssel |
PANKIFTUMQDCAC-CZNWIGJESA-N |
Isomerische SMILES |
CC1(CCC(C2=C1C=CC(=C2)[C@H](C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5)N[S@](=O)C(C)(C)C)(C)C)C |
Kanonische SMILES |
CC1(CCC(C2=C1C=CC(=C2)C(C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5)NS(=O)C(C)(C)C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


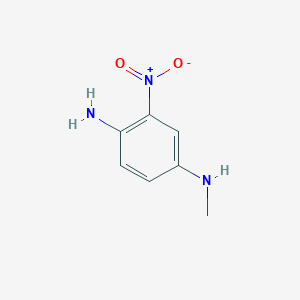

![[1]Benzoxireno[4,3,2-cd]indole](/img/structure/B14747378.png)
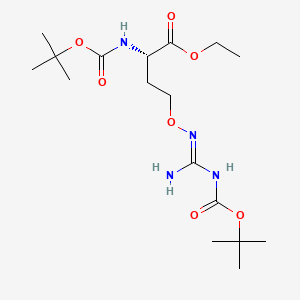
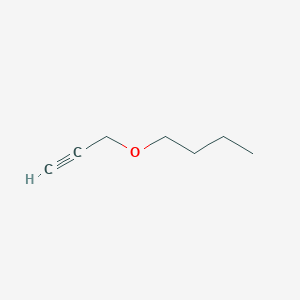
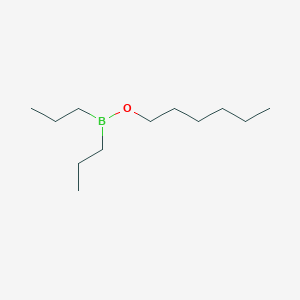
![9-[(E)-3-(4-chlorophenyl)prop-2-enylidene]fluorene](/img/structure/B14747401.png)
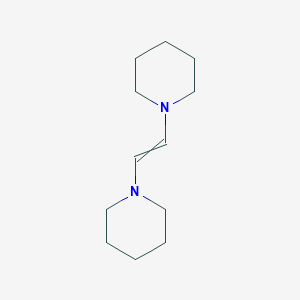
![7,7-Dichlorobicyclo[4.1.0]hept-2-ene](/img/structure/B14747413.png)
![3-([1,2,4]Triazolo[4,3-a]pyridin-3-yldisulfanyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14747425.png)
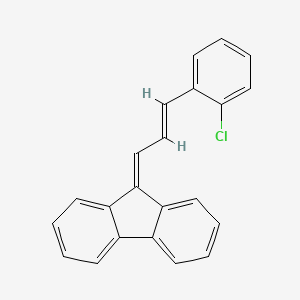
![N-[2-nitro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B14747436.png)
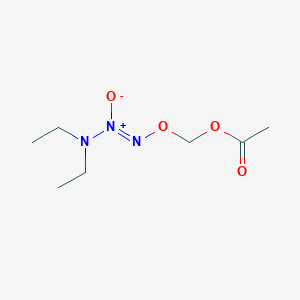
![Spiro[2.4]heptane](/img/structure/B14747456.png)
